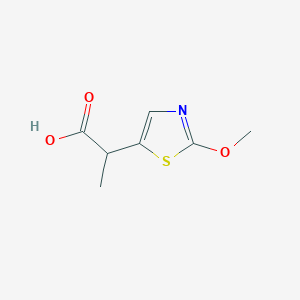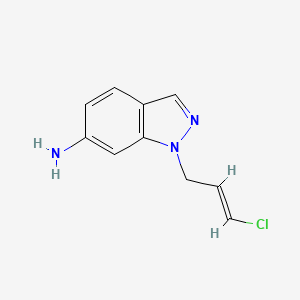
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the lithiation of a suitable indole precursor followed by fluorination using reagents such as Selectfluor . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated indole derivatives may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at various positions.
Nucleophilic substitution: The presence of fluorine atoms can make certain positions on the indole ring more susceptible to nucleophilic attack.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acidic or basic catalysts.
Nucleophilic substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific biological activity. For example, if it exhibits antiviral activity, it may inhibit viral replication by targeting specific viral enzymes or proteins. The presence of fluorine atoms can enhance its binding affinity to molecular targets, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
Uniqueness
The unique feature of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is the presence of three fluorine atoms at positions 5, 6, and 7 of the indole ring. This trifluorination can significantly alter its chemical reactivity and biological activity compared to mono- or difluorinated indole derivatives .
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
5,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |
InChI-Schlüssel |
RHZXYPNKTJYZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C(C(=C(C=C21)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)

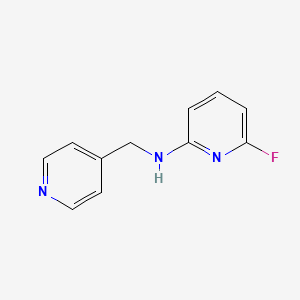

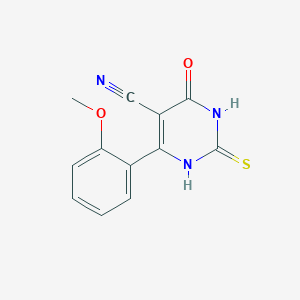
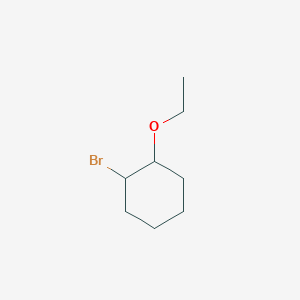
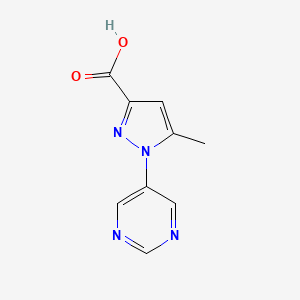
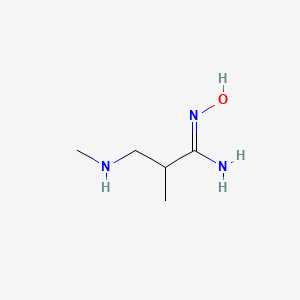
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)



